REACTION_CXSMILES
|
OS(O)(=O)=O.O=S(=O)=O.[N+:10]([O-:13])(O)=[O:11].[Br:14][C:15]1[CH:16]=[C:17]([CH:24]=[CH:25][CH:26]=1)[NH:18][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21]>>[Br:14][C:15]1[CH:16]=[C:17]([CH:24]=[CH:25][C:26]=1[N+:10]([O-:13])=[O:11])[NH:18][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NC(C(C)C)=O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepare a solution of 260 ml
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to 0°
|
Type
|
ADDITION
|
Details
|
add in small portion 60.5 g
|
Type
|
TEMPERATURE
|
Details
|
Maintain
|
Type
|
CUSTOM
|
Details
|
the reaction at 0°-5° C. for an additional 30 minutes with agitation
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Isolate the product by the procedure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(NC(C(C)C)=O)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |